molecular formula C3H6N4 B108093 4-Methyl-4h-1,2,4-triazol-3-amine CAS No. 16681-76-8

4-Methyl-4h-1,2,4-triazol-3-amine

Cat. No.: B108093
CAS No.: 16681-76-8
M. Wt: 98.11 g/mol
InChI Key: UQUDZKOREXYFDJ-UHFFFAOYSA-N
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Description

4-Methyl-4H-1,2,4-triazol-3-amine is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This compound is known for its versatile biological activities and is used in various scientific research applications.

Mechanism of Action

Target of Action

4-Methyl-4h-1,2,4-triazol-3-amine is a compound that has been found to have antimicrobial activities . It has been suggested that the primary target of azoles, a class of compounds that includes 1,2,4-triazoles, is the heme protein, which cocatalyzes cytochrome P-450-dependent 14α-demethylation of lanosterol . This process is crucial in the biosynthesis of ergosterol, a major component of fungal cell membranes.

Mode of Action

It is known that azoles inhibit the enzyme cytochrome p450 14α-demethylase . This enzyme is involved in the conversion of lanosterol to ergosterol. By inhibiting this enzyme, azoles prevent the synthesis of ergosterol, leading to a buildup of 14α-methyl sterols. This alters the membrane structure and function, leading to growth inhibition and eventually cell death .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in the synthesis of ergosterol. The inhibition of cytochrome P450 14α-demethylase by azoles leads to a disruption in the ergosterol biosynthesis pathway . This results in a decrease in ergosterol levels and an accumulation of 14α-methyl sterols, which are toxic to the fungal cell .

Pharmacokinetics

It is known that the compound is soluble in water and some organic solvents , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The result of the action of this compound is the inhibition of fungal growth. By disrupting the synthesis of ergosterol, a critical component of the fungal cell membrane, the compound causes changes in the membrane structure and function that ultimately lead to cell death .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other substances can affect the solubility and stability of the compound Additionally, the presence of other microorganisms could potentially influence the efficacy of the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyl-4H-1,2,4-triazol-3-amine can be synthesized through several methods. One common approach involves the reaction of 3-amino-1,2,4-triazole with methyl iodide under basic conditions . Another method includes the reaction of 4-methyl-1,2,4-triazole-3-thiol with appropriate reagents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazoles .

Scientific Research Applications

4-Methyl-4H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

4-Methyl-4H-1,2,4-triazol-3-amine is unique due to its specific structure and properties. Similar compounds include:

    1,2,4-Triazole: The parent compound with a similar ring structure but without the methyl group.

    3-Amino-1,2,4-triazole: Another derivative with an amino group at the 3-position.

    4-Methyl-1,2,4-triazole-3-thiol: A sulfur-containing analogue.

These compounds share some chemical properties but differ in their specific applications and reactivity.

Properties

IUPAC Name

4-methyl-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4/c1-7-2-5-6-3(7)4/h2H,1H3,(H2,4,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQUDZKOREXYFDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10302769
Record name 4-methyl-4h-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10302769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16681-76-8
Record name 4-Methyl-4H-1,2,4-triazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16681-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-4H-1,2,4-triazol-3-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016681768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16681-76-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153383
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-methyl-4h-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10302769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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